2-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
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Description
2-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H21FN6O2S and its molecular weight is 452.51. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Automated Solid-Phase Extraction and Measurement
One study developed a high-throughput method for measuring trace levels of perfluorinated organic acids and amides, including perfluorosulfonates and perfluorocarboxylates, in human serum and milk using automated solid-phase extraction followed by high-performance liquid chromatography-tandem mass spectrometry. This method is crucial for monitoring human exposure to these compounds, suggesting its potential application in assessing the presence and effects of similar fluorine-containing compounds (Kuklenyik et al., 2004).
Perfluorooctanesulfonate and Related Compounds in Human Blood
Another study measured concentrations of perfluorooctanesulfonate and related fluorochemicals in human blood from several countries, indicating widespread exposure to these substances. This research underscores the global distribution and health implications of fluorochemicals, which could extend to the environmental and biological interactions of compounds like 2-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide (Kannan et al., 2004).
Fluoroquinolone Resistance
Research into fluoroquinolone resistance, particularly in the context of Mycobacterium tuberculosis, highlights the importance of understanding the molecular mechanisms by which bacteria develop resistance to fluorine-containing antibiotics. This knowledge is vital for developing new therapeutic strategies and monitoring the effectiveness of current treatments (Singhal et al., 2016).
Exposure to Heterocyclic Amines in Cooked Foods
The study of heterocyclic amines, many of which contain nitrogen and sulfur similar to the compound , provides insights into their mutagenic and carcinogenic properties. This research is crucial for assessing dietary risks and the potential health impacts of similar compounds found in the environment or used in pharmaceuticals (Wakabayashi et al., 1993).
Polyfluoroalkyl Chemicals in the U.S. Population
A study on the exposure of the U.S. population to polyfluoroalkyl chemicals (PFCs) through the National Health and Nutrition Examination Survey highlights the pervasive nature of these substances. Understanding the distribution and effects of PFCs can inform public health policies and risk assessments for related compounds (Calafat et al., 2007).
properties
IUPAC Name |
2-fluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2S/c1-14-15(2)27-29(16(14)3)22-13-12-21(25-26-22)24-17-8-10-18(11-9-17)28-32(30,31)20-7-5-4-6-19(20)23/h4-13,28H,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTVZCNDKSFFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide |
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